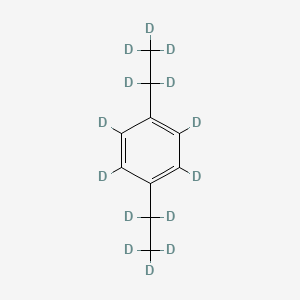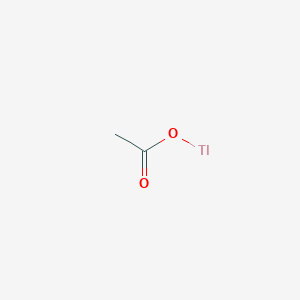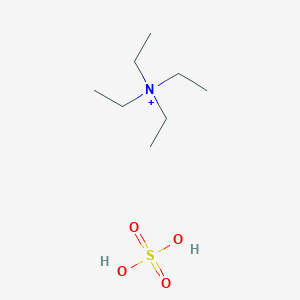
Sulfuric acid; tetraethylammonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfuric acid; tetraethylammonium is a compound that consists of sulfuric acid and tetraethylammonium. Sulfuric acid is a highly corrosive strong mineral acid with the molecular formula H₂SO₄. Tetraethylammonium is a quaternary ammonium cation with the chemical formula [Et₄N]⁺, consisting of four ethyl groups attached to a central nitrogen atom. This compound is used in various scientific and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of tetraethylammonium salts typically involves the reaction of triethylamine with an ethyl halide. For example, tetraethylammonium iodide can be synthesized by reacting triethylamine with ethyl iodide . Another method involves salt metathesis reactions, where water-soluble salts like tetraethylammonium bromide and sodium perchlorate are mixed in water to produce tetraethylammonium perchlorate .
Industrial Production Methods
Industrial production of tetraethylammonium salts often follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of phase-transfer catalysis is common in industrial settings to facilitate the transfer of ions between aqueous and organic phases .
Chemical Reactions Analysis
Types of Reactions
Sulfuric acid; tetraethylammonium undergoes various types of chemical reactions, including:
Oxidation: Sulfuric acid is a strong oxidizing agent and can oxidize many substances.
Reduction: Tetraethylammonium can participate in reduction reactions, although it is less common.
Substitution: Tetraethylammonium salts can undergo substitution reactions, where one of the ethyl groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and other nucleophiles.
Major Products Formed
Oxidation: Sulfuric acid can produce sulfur dioxide and water.
Reduction: Tetraethylammonium can form various reduced products depending on the reaction conditions.
Substitution: Tetraethylammonium salts can form substituted ammonium salts.
Scientific Research Applications
Sulfuric acid; tetraethylammonium has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and as a phase-transfer catalyst.
Biology: Tetraethylammonium is used to study ion channels and their functions.
Medicine: Investigated for its potential therapeutic effects, although it is primarily used as a research tool.
Industry: Used in the synthesis of high-silica zeolites and as an electrolyte in supercapacitors.
Mechanism of Action
The mechanism of action of tetraethylammonium involves blocking autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors . This blocking action prevents the transmission of signals, which can lead to various physiological effects. The molecular targets include potassium channels and nicotinic receptors, which are crucial for cellular signaling and function .
Comparison with Similar Compounds
Similar Compounds
Tetrabutylammonium: Similar in structure but with butyl groups instead of ethyl groups.
Tetramethylammonium: Similar in structure but with methyl groups instead of ethyl groups.
Uniqueness
Tetraethylammonium is unique due to its balance between lipophilicity and crystallizability. It is less lipophilic than tetrabutylammonium but more easily crystallized, making it useful in various applications . Additionally, its ability to block specific ion channels makes it a valuable tool in physiological and pharmacological research .
Properties
Molecular Formula |
C8H22NO4S+ |
|---|---|
Molecular Weight |
228.33 g/mol |
IUPAC Name |
sulfuric acid;tetraethylazanium |
InChI |
InChI=1S/C8H20N.H2O4S/c1-5-9(6-2,7-3)8-4;1-5(2,3)4/h5-8H2,1-4H3;(H2,1,2,3,4)/q+1; |
InChI Key |
CREVBWLEPKAZBH-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](CC)(CC)CC.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


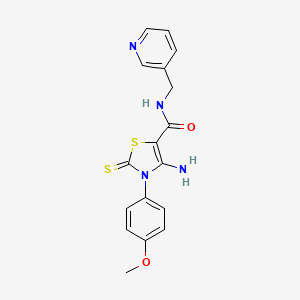
![3-Hydroxy-N'-[(1E)-(2-hydroxyphenyl)methylene]-2-naphthohydrazide](/img/structure/B12055495.png)
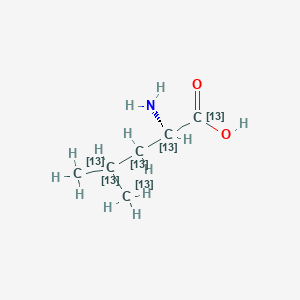
![2-amino-7-methyl-5-oxo-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12055505.png)
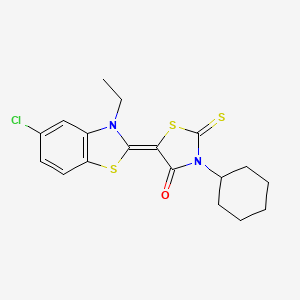
![5-(3-Methylphenyl)-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12055520.png)


![5-{3-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B12055543.png)


